Allyl 4-iodopiperidine-1-carboxylate
Description
Allyl 4-iodopiperidine-1-carboxylate is a piperidine derivative characterized by an allyl ester at the 1-position and an iodine atom at the 4-position of the piperidine ring. This compound combines the reactivity of the allyl group with the electronic and steric effects of the iodine substituent.
Properties
Molecular Formula |
C9H14INO2 |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
prop-2-enyl 4-iodopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H14INO2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7H2 |
InChI Key |
VGWLOTCDBKLCIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Allyl 4-iodopiperidine-1-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the iodination of a suitably protected piperidine precursor. The nitrogen atom of piperidine is protected with an allyl carbamate group (allyl 1-carboxylate), and the iodine substituent is introduced selectively at the 4-position of the piperidine ring.
A common precursor is the allyl piperidine-1-carboxylate, which undergoes regioselective iodination at the 4-position using electrophilic iodine sources or via metal-catalyzed halogenation reactions.
Specific Synthetic Routes and Conditions
Iodination of Allyl Piperidine-1-carboxylate
- Starting Material: Allyl piperidine-1-carboxylate (unsubstituted at the 4-position)
- Iodination Agent: N-Iodosuccinimide (NIS) or molecular iodine with oxidants
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Typically room temperature to mild heating (0–40 °C)
- Reaction Time: Several hours (4–16 h)
- Outcome: Selective iodination at the 4-position to yield this compound
This approach is favored for its mild conditions and good regioselectivity.
Metal-Catalyzed Halogenation
- Catalyst: Copper(II) salts (e.g., Cu(OTf)2) or palladium complexes
- Ligands: Nitrogen-based ligands such as 1,10-phenanthroline derivatives or bulky phosphines
- Base: Strong organic bases like 1,1,3,3-tetramethylguanidine (TMG) or triethylamine
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Iodine Source: Iodide salts or iodine reagents
- Light Source: For photocatalytic methods, blue LED irradiation (410–440 nm) is used
- Temperature: Ambient (20–25 °C)
- Reaction Time: 12–24 hours
This method allows for radical or ionic pathways to introduce iodine selectively and is often combined with subsequent functionalization steps.
Representative Experimental Procedure
From a copper-catalyzed photocatalytic iodination study:
- Reagents: Allyl piperidine-1-carboxylate, copper(II) triflate (5 mol%), ligand L1 (5 mol%), TMG (1.8 equiv), iodine source
- Solvent: THF (60 mL for 6 mmol scale)
- Conditions: Stirred under blue LED irradiation (410 nm, 50 W × 2) at 25 °C for 24 h
- Workup: Quenched with water, extracted with ethyl acetate, dried over Na2SO4, concentrated under reduced pressure
- Purification: Silica gel column chromatography
- Yield: Approximately 80% isolated yield of this compound
Reaction Optimization and Yield Analysis
Base and Solvent Effects
The choice of base and solvent significantly impacts the yield and selectivity of the iodination reaction. Table 1 and Table 2 summarize optimization data from a radical cascade cyclization study involving tert-butyl 4-iodopiperidine-1-carboxylate, which is structurally analogous to the allyl derivative.
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | MTBD | 38 |
| 2 | Triethylamine (Et3N) | 15 |
| 3 | DIPEA | 18 |
| 4 | DBU | Trace |
| 5 | TMG | 47 |
| 6 | Cs2CO3 | Trace |
| 7 | K3PO4 | 18 |
| 8 | BTMG | 15 |
| 9 | DBACO | 15 |
Table 1: Effect of different bases on reaction yield.
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | THF | 72 |
| 2 | DMF | 54 |
| 3 | DME | 42 |
| 4 | DMSO | 27 |
Table 2: Effect of different solvents on reaction yield.
The data indicate that 1,1,3,3-tetramethylguanidine (TMG) and THF solvent provide the best yields, suggesting that strong organic bases and polar aprotic solvents favor the iodination process.
Photocatalytic and Reductive Methods
Photocatalytic methods using iridium or ruthenium complexes under blue LED irradiation have been employed for mild and selective iodination. For example, a dual-catalyzed deiodination followed by iodination using tert-butyl 4-iodopiperidine-1-carboxylate as a precursor was achieved with Ru(bpy)32 as the photocatalyst, triethylamine as the sacrificial electron donor, and methyl thioglycolate as an additive. The reaction proceeded at room temperature under 440 nm irradiation for 4 hours, followed by purification to afford the iodinated product in good yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Reference |
|---|---|---|---|---|
| Electrophilic Iodination | N-Iodosuccinimide, DMF, 0–40 °C | Mild, regioselective | 60–80 | |
| Copper-Catalyzed Halogenation | Cu(OTf)2, TMG, THF, blue LED (410 nm), rt | Photocatalytic, scalable | ~80 | |
| Palladium-Catalyzed Cross-Coupling | PdCl2(amphos)2, Zn, DMF, rt | High selectivity, functional group tolerance | 70–85 | |
| Dual Photocatalytic Methods | Ru(bpy)32, triethylamine, methyl thioglycolate, 440 nm LED, rt | Mild, efficient | 65–75 |
Chemical Reactions Analysis
Types of Reactions
Allyl 4-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The iodide group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include hydrogenated piperidine derivatives.
Scientific Research Applications
Allyl 4-iodopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Allyl 4-iodopiperidine-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodide group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the allyl group undergoes addition reactions with oxidizing agents to form oxygenated products. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Allyl vs. Alkyl/Propargyl Groups
- Antimicrobial Activity: Allyl-containing phenolic derivatives (e.g., eugenol) exhibit variable potency. In thymol and carvacrol analogs, the allyl group in eugenol (3a) reduced biofilm inhibition compared to methyl or isopropyl groups but showed higher efficacy against planktonic cells, suggesting substituent-dependent activity .
- Antimalarial Activity: In 4-(1H)-quinolone derivatives, the allyl group at position 1 (compound 18e) significantly enhanced antimalarial potency (IC₅₀ = 0.31 µM) compared to n-propyl (18f, IC₅₀ = 1.25 µM) or propargyl (18d, IC₅₀ = 5.0 µM) groups. This highlights the allyl group’s role in improving target interaction or bioavailability .
Iodine vs. Other Halogens/Functional Groups
- 0.31 µM for brominated analogs) . The iodine atom in Allyl 4-iodopiperidine-1-carboxylate may similarly enhance bioactivity through halogen bonding or increased lipophilicity.
Physicochemical Properties
Comparative data for key analogs are summarized below:
*Estimated based on iodine’s contribution to lipophilicity.
- Allyl esters (e.g., compound 18e ) may offer better metabolic stability than ethyl esters (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate ), which are prone to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
